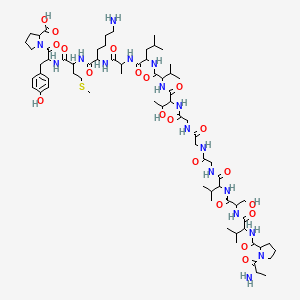
Cytidine-5'-triphosphoricaciddisodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine-5’-triphosphoric acid disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in various biochemical processes, including phospholipid anabolism and RNA synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphoric acid disodium salt can be synthesized through the phosphorylation of cytidine. The process involves the reaction of cytidine with phosphoric acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an aqueous medium at a controlled pH and temperature .
Industrial Production Methods
Industrial production of cytidine-5’-triphosphoric acid disodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the product through crystallization and filtration techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine-5’-triphosphoric acid disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cytidine-5’-diphosphoric acid.
Reduction: It can be reduced to form cytidine-5’-monophosphoric acid.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like ammonia (NH₃) and various amines are employed
Major Products
Oxidation: Cytidine-5’-diphosphoric acid.
Reduction: Cytidine-5’-monophosphoric acid.
Substitution: Various cytidine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Cytidine-5’-triphosphoric acid disodium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of RNA and other nucleotides.
Biology: Plays a crucial role in cellular metabolism and is used in studies related to RNA synthesis and function.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a supplement to improve brain metabolism.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes .
Wirkmechanismus
Cytidine-5’-triphosphoric acid disodium salt acts as a high-energy molecule similar to adenosine triphosphate (ATP). It serves as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation. It also prevents the action of aspartate carbamoyltransferase, an enzyme involved in pyrimidine biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine-5’-triphosphoric acid disodium salt (ATP): Another high-energy molecule involved in cellular metabolism.
Guanosine-5’-triphosphoric acid disodium salt (GTP): Involved in protein synthesis and signal transduction.
Uridine-5’-triphosphoric acid disodium salt (UTP): Plays a role in carbohydrate metabolism and glycogen synthesis
Uniqueness
Cytidine-5’-triphosphoric acid disodium salt is unique due to its specific role in RNA synthesis and its involvement in phospholipid anabolism. Unlike ATP, GTP, and UTP, it is specifically used in the synthesis of cytidine-containing RNA molecules and in the formation of phosphatidylcholine .
Eigenschaften
Molekularformel |
C9H18N3NaO15P3 |
|---|---|
Molekulargewicht |
524.16 g/mol |
InChI |
InChI=1S/C9H16N3O14P3.Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;1H2/t4-,6-,7-,8-;;/m1../s1 |
InChI-Schlüssel |
YZJQHALATNJTKS-WFIJOQBCSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B12310344.png)




![rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride](/img/structure/B12310386.png)


![3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12310397.png)
![19-ethyl-19-hydroxy-12-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310398.png)



